Zinc perchlorate
Description
Properties
IUPAC Name |
zinc;diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Zn/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBXBWBHKPGHIB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2O8Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50890711 | |
| Record name | Perchloric acid, zinc salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13637-61-1 | |
| Record name | Zinc perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perchloric acid, zinc salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC PERCHLORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725JL07841 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis from Zinc Oxide and Perchloric Acid
The most widely documented method for preparing zinc perchlorate involves the reaction of zinc oxide () with perchloric acid (). This acid-base neutralization proceeds according to the stoichiometric equation:
In practice, zinc oxide is gradually added to an aqueous solution of perchloric acid under controlled temperature conditions (typically 20–25°C). The exothermic reaction necessitates cooling to prevent thermal decomposition of the product. After complete dissolution, the solution is filtered to remove unreacted solids or impurities, followed by slow evaporation to induce crystallization . The resulting product is typically the hexahydrate form, , due to the compound’s strong hygroscopicity.
Synthesis from Zinc Carbonate and Perchloric Acid
An alternative route employs zinc carbonate () as the starting material. This method is advantageous when high-purity zinc oxide is unavailable. The reaction equation is:
Carbon dioxide gas evolves during the reaction, requiring adequate ventilation or a fume hood. The procedure mirrors the zinc oxide method: incremental addition of to perchloric acid, filtration, and crystallization. Comparative studies suggest this method yields slightly lower purity due to residual carbonate impurities, necessitating recrystallization in methanol or ethanol .
Hydrated vs. Anhydrous Forms
This compound is most commonly isolated as the hexahydrate (). Attempts to produce the anhydrous form via thermal dehydration of the hexahydrate are impractical, as heating above 100°C induces decomposition into zinc oxide, chlorine oxides, and oxygen . To obtain anhydrous , azeotropic distillation with triethyl orthoformate () is employed. This method involves refluxing the hexahydrate with the dehydrating agent under vacuum, effectively removing water without thermal degradation .
Table 1: Comparison of Hydrated and Anhydrous this compound
| Property | Hexahydrate | Anhydrous Form |
|---|---|---|
| Stability | Stable at room temperature | Requires desiccated storage |
| Solubility | Highly soluble in HO, alcohols | Soluble in polar aprotic solvents |
| Preparation Method | Evaporation from aqueous solution | Azeotropic dehydration |
| Decomposition Risk | Low | High if heated |
Alternative Methods and Considerations
While the above methods dominate literature, alternative approaches have been explored:
-
Direct Reaction with Zinc Metal : Avoided due to violent reactivity. Zinc metal () reacts explosively with concentrated perchloric acid, posing significant safety hazards .
-
Ion Exchange : Limited to niche applications, this method involves passing zinc sulfate solutions through perchlorate-loaded ion-exchange resins. However, scalability and cost render it impractical for bulk synthesis.
Industrial-Scale Production
Industrial production scales the laboratory methods, with modifications for efficiency and safety. Continuous stirred-tank reactors (CSTRs) are used to maintain optimal reaction temperatures, while centrifugal filtration replaces gravity filtration. Post-crystallization, the product is washed with cold diethyl ether to remove residual acid and dried under vacuum . Industrial-grade this compound typically assays at 98–99% purity, with trace impurities including chloride () and sulfate () ions.
Chemical Reactions Analysis
Thermal Decomposition
Zinc perchlorate decomposes explosively at elevated temperatures (>240°C). Its hygroscopic nature accelerates deliquescence, which can influence decomposition kinetics .
| Decomposition Condition | Observation |
|---|---|
| Heating to 240–262°C | Explosive decomposition |
| Lower temperatures (200–210°C) | Partial decomposition (~50–70%) |
Catalytic Reactions
This compound hexahydrate is a highly efficient catalyst in organic transformations:
Epoxide Ring-Opening with Amines
-
Reaction : Amines react with epoxides to yield 2-amino alcohols.
-
Regioselectivity :
| Substrate | Amine Type | Yield (%) | Selectivity |
|---|---|---|---|
| Styrene oxide | Aniline | 92 | Benzylic |
| Glycidic ethers | Aliphatic amines | 85–95 | Terminal |
Applications : Synthesis of propranolol and naftopidil .
Esterification and Acylation
-
Esterification : Catalyzes equimolar reactions of carboxylic acids and alcohols.
-
Acylation : Efficient for electron-deficient phenols and hindered alcohols .
Conjugate Additions
-
Thiols + α,β-unsaturated ketones :
Reactions proceed under solvent-free conditions at room temperature .
Complexation Reactions
This compound forms stable complexes with diverse ligands, influencing its reactivity:
Ligand Coordination
-
Common ligands : 8-Aminoquinoline, tricarbohydrazide, tetraphenylethylene tetratriazole .
-
Porphyrin complexes : Reacts with zinc tetraphenylporphyrin cation radicals to form pyridinium-substituted porphyrins .
Nitronium Complexes
Reacts with nitronium perchlorate (NO₂ClO₄) in sulfur dioxide to form shock-sensitive complexes like [NO₂Zn(ClO₄)₃], which decompose at 125°C .
Scientific Research Applications
Catalytic Applications
1.1 Epoxide Ring Opening
Zinc perchlorate hexahydrate is recognized as a highly efficient catalyst for the opening of epoxide rings by amines. This reaction yields 2-amino alcohols with high efficiency under solvent-free conditions, showcasing excellent chemo-, regio-, and stereoselectivities. The catalytic activity is influenced by the electronic and steric factors associated with both the epoxides and the amines involved in the reaction.
- Case Study : In a comparative study, this compound hexahydrate outperformed other metal perchlorates in catalyzing the epoxide ring opening, demonstrating a preference for aromatic amines which predominantly resulted in nucleophilic attack at the benzylic carbon .
| Catalyst | Efficiency |
|---|---|
| Zn(ClO₄)₂·6H₂O | Highest |
| Zn(BF₄)₂ | Moderate |
| Zn(OTf)₂ | Moderate |
| ZnI₂ | Low |
1.2 Acylation Reactions
This compound is also employed as a catalyst for acylation reactions involving electron-deficient phenols and sterically hindered alcohols and amines. This application highlights its versatility in organic synthesis .
Materials Science
2.1 Luminescent Materials
Recent research has focused on this compound's role in forming metal-organic complexes that exhibit luminescent properties. For example, complexes involving 8-aminoquinoline and this compound have been synthesized, demonstrating potential applications in communication technologies, optical computers, and novel battery systems.
- Case Study : The synthesis of 8-aminoquinoline this compound complexes resulted in materials with significant fluorescence properties, making them suitable for use as luminescent materials in advanced technological applications .
Electrochemical Applications
3.1 Photovoltaics
This compound has been utilized in dye-sensitized solar cells (DSSCs) as part of the electrolyte system. Its role as a supporting electrolyte enhances the overall efficiency of the solar cells by facilitating electron transport.
- Case Study : Research indicates that incorporating this compound into DSSCs improves charge transfer efficiency compared to traditional electrolytes, thus enhancing energy conversion rates .
Summary of Key Findings
The applications of this compound are diverse and impactful across various scientific fields. Below is a summary table highlighting its key applications:
| Application Area | Specific Use | Notes |
|---|---|---|
| Catalysis | Epoxide ring opening | High efficiency; solvent-free |
| Acylation reactions | Effective for sterically hindered substrates | |
| Materials Science | Luminescent materials | Potential in optical technologies |
| Electrochemistry | Dye-sensitized solar cells | Improves charge transfer efficiency |
Mechanism of Action
The mechanism of action of zinc perchlorate primarily involves its strong oxidizing properties. As an oxidizing agent, it can donate oxygen atoms to other compounds, facilitating various chemical reactions. In biological systems, this compound can interact with proteins and enzymes, potentially affecting their structure and function .
Comparison with Similar Compounds
Table 1: Structural Comparison of Group IIB Metal Perchlorates
Key Findings :
- Zinc and cadmium perchlorates exhibit complete dissociation in aqueous solutions (up to 0.1 M), unlike their halide counterparts, due to the non-coordinating nature of ClO₄⁻ .
- Mercury(I) perchlorate forms a tetrahydrate that dehydrates to a dihydrate above 36°C and undergoes hydrolysis to Hg₂O .
Chemical Reactivity and Stability
Table 2: Reactivity Comparison with Nitrate and Chlorate Analogues
| Compound | Thermal Stability | Explosive Sensitivity | Ligand Coordination Strength |
|---|---|---|---|
| This compound | Moderate (decomposes >200°C) | Low (used in stable complexes) | Weak (ClO₄⁻ is non-chelating) |
| Zinc Nitrate | Low (hygroscopic) | Moderate | Moderate (NO₃⁻ can chelate) |
| Copper(II) Chlorate | Unstable | Extreme (<1 J impact) | Strong (ClO₃⁻ coordinates) |
Key Findings :
- This compound complexes (e.g., Zn(H₂bta)₂₂) exhibit lower sensitivity compared to chlorate or perchlorate complexes of copper or manganese, which are highly explosive (<1 J impact sensitivity) .
- Nitrate ligands (NO₃⁻) enhance chelation in zinc complexes compared to perchlorate, as seen in the structural differences between Zn(H₂bta)₂(H₂O)₂₂ and Zn(H₂bta)₂₂ .
Table 3: Cytotoxicity of Zinc vs. Copper Perchlorate Complexes
| Complex | Cell Line (Survivability) | Bioactivity Compared to Control |
|---|---|---|
| [Zn(nicotinamide)ClO₄] | DPSC: 95.4% ± 9.25 | Higher survivability vs. Cu²⁺ |
| [Cu(nicotinamide)ClO₄] | MCF-7: 89.2% ± 18.08 | Closer to doxorubicin toxicity |
Key Findings :
Key Findings :
- This compound enables high-quality ZnO thin films with tunable bandgaps for solar cells (efficiency: 12.5%) .
- Cadmium perchlorate is efficiently extracted using organophosphorus acids (e.g., HDEHP), forming species like CdA₂(HA)₂ .
Biological Activity
Zinc perchlorate, particularly in its hexahydrate form (Zn(ClO₄)₂·6H₂O), is a compound of interest due to its diverse biological activities and applications in various fields, including organic chemistry and potential therapeutic uses. This article explores the biological activity of this compound, focusing on its antimicrobial properties, catalytic roles in organic reactions, and implications in biomedical research.
This compound is a coordination compound that exhibits distinct properties due to the presence of the zinc ion and perchlorate anion. The structure of this compound can be described as follows:
- Chemical Formula : Zn(ClO₄)₂·6H₂O
- Molecular Weight : 297.24 g/mol
- Solubility : Highly soluble in water, which facilitates its use in various aqueous reactions.
The zinc ion (Zn²⁺) plays a crucial role in biological systems, often acting as a cofactor for numerous enzymes, while the perchlorate ion can influence reactivity and stability in chemical processes.
Antimicrobial Activity
Research has indicated that zinc compounds, including this compound, possess significant antimicrobial properties. A study focused on the synthesis of zinc(II) complexes with amino acids highlighted their antibacterial effectiveness against various bacterial strains. Notably, these complexes exhibited superior antibacterial activity compared to standard treatments, suggesting potential applications in dermatology and infection control .
Table 1: Antibacterial Activity of Zinc Compounds
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Zinc Glycine Complex | Escherichia coli | 18 |
| Zinc Methionine Complex | Pseudomonas aeruginosa | 20 |
The results indicate that this compound can be effective against common pathogens, supporting its potential use in clinical settings.
Catalytic Applications
This compound has been recognized for its catalytic properties in organic synthesis. It serves as an efficient catalyst for various reactions, including:
- Epoxide Ring Opening : this compound catalyzes the reaction between epoxides and nucleophiles such as amines and thiols, facilitating the formation of valuable intermediates in pharmaceutical synthesis .
- Amination Reactions : It promotes regioselective amination processes under mild conditions, which is beneficial for synthesizing complex organic molecules .
Table 2: Catalytic Reactions Involving this compound
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Epoxide Opening with Amines | Room temperature | 85 |
| Direct α-Amination of Ketones | Solvent-free conditions | 90 |
| Synthesis of Sulfides | Under mild conditions | 88 |
These catalytic activities underscore the versatility of this compound in synthetic organic chemistry.
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of zinc(II) complexes demonstrated that these compounds not only inhibited bacterial growth but also showed potential as antifungal agents. The study utilized various strains, including Candida albicans, revealing that certain zinc complexes outperformed traditional antifungal treatments .
Case Study 2: Catalysis in Organic Synthesis
In another study, researchers explored the application of this compound as a catalyst in the synthesis of chiral compounds. The results indicated high enantioselectivity and yield, making it a valuable tool for producing pharmaceuticals with specific stereochemical configurations .
Q & A
Q. What are the critical physicochemical properties of zinc perchlorate relevant to experimental design?
this compound exists in anhydrous (Zn(ClO₄)₂) and hexahydrate (Zn(ClO₄)₂·6H₂O) forms. Key properties include:
- Hygroscopicity : The hexahydrate is highly deliquescent, requiring storage in desiccators or under inert gas .
- Thermal Stability : Decomposes at 262°C (anhydrous) and 105–107°C (hexahydrate), with potential explosive decomposition under rapid heating .
- Solubility : Highly soluble in water and low-molecular-weight alcohols, enabling its use in solution-phase reactions . Methodological Note: Use thermogravimetric analysis (TGA) to monitor dehydration and decomposition phases .
Q. How should this compound be safely handled in laboratory settings?
- Hazard Mitigation : Classified as a strong oxidizer (GHS03) and skin/eye irritant (H315, H319). Avoid contact with organic materials to prevent combustion .
- Storage : Store in airtight containers with desiccants, away from reducers and flammables .
- Waste Disposal : Segregate waste and use professional chemical disposal services to avoid environmental contamination .
Q. What analytical methods are suitable for qualitative identification of perchlorate ions in this compound compounds?
- Ion Chromatography (IC) : Effective for detecting ClO₄⁻ in aqueous solutions with detection limits <1 ppb .
- Raman Spectroscopy : Peaks at ~930 cm⁻¹ (symmetric Cl–O stretch) confirm perchlorate presence .
- Precipitation Tests : Use reagents like tetraphenylarsonium chloride to isolate ClO₄⁻, followed by gravimetric analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported decomposition kinetics of this compound?
Discrepancies in decomposition temperatures (e.g., 262°C vs. 378–380 K) may arise from hydration state or heating rates. Methodological Recommendations:
- Conduct controlled TGA/DSC experiments under inert atmospheres to isolate decomposition pathways .
- Compare anhydrous vs. hexahydrate forms, noting exothermic peaks associated with ClO₄⁻ breakdown .
- Publish raw DSC data and heating rates to enable cross-study validation .
Q. What experimental designs are optimal for studying this compound's role in coordination chemistry?
- Synthesis of Complexes : React Zn(ClO₄)₂ with polydentate ligands (e.g., pyridine derivatives) in anhydrous ethanol. Monitor ligand exchange via UV-Vis or NMR .
- Structural Analysis : Use single-crystal X-ray diffraction to resolve coordination geometries (e.g., octahedral Zn²⁺ centers) .
- Stability Studies : Evaluate ligand displacement kinetics under varying pH and ionic strengths .
Q. How can environmental exposure studies for this compound be designed to account for thyroid-disruption mechanisms?
- In Vitro Models : Expose human thyroid cell lines (e.g., FRTL-5) to Zn(ClO₄)₂ and measure iodide uptake inhibition via competitive assays with ¹²⁵I .
- Ecological Sampling : Use IC-MS/MS to quantify Zn(ClO₄)₂ in water/soil near industrial sites, correlating with thyroid hormone levels in local fauna .
- Dose-Response Analysis : Apply benchmark dose modeling (e.g., EPA’s BMD Software) to establish safe exposure thresholds .
Q. What strategies improve reproducibility in synthesizing this compound complexes for catalytic applications?
- Anhydrous Conditions : Use Schlenk lines to prevent hydrolysis during ligand addition .
- Purity Validation : Characterize products via elemental analysis, IR, and X-ray crystallography .
- Data Reporting : Include detailed synthetic protocols (solvent ratios, stirring times) in supplementary materials .
Methodological Resources
- Structural Data : Crystallographic details for Zn(C₁₀H₁₅N₃)₂₂ are available in Acta Crystallographica Section E .
- Analytical Protocols : FDA’s IC-MS/MS method for perchlorate detection in complex matrices .
- Safety Guidelines : Refer to Alfa Aesar’s SDS for hazard mitigation and disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
